N-heptyl-N'-(pyridin-3-yl)butanediamide

Description

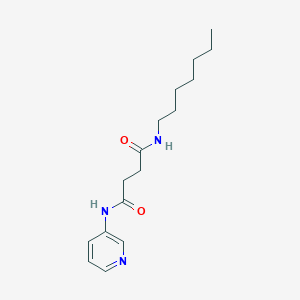

N-heptyl-N'-(pyridin-3-yl)butanediamide is a synthetic amide derivative characterized by a butanediamide backbone substituted with a heptyl chain and a pyridin-3-yl group.

Properties

Molecular Formula |

C16H25N3O2 |

|---|---|

Molecular Weight |

291.39 g/mol |

IUPAC Name |

N-heptyl-N'-pyridin-3-ylbutanediamide |

InChI |

InChI=1S/C16H25N3O2/c1-2-3-4-5-6-12-18-15(20)9-10-16(21)19-14-8-7-11-17-13-14/h7-8,11,13H,2-6,9-10,12H2,1H3,(H,18,20)(H,19,21) |

InChI Key |

MWJPEYRLKZAEMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)CCC(=O)NC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-N’-(pyridin-3-yl)butanediamide typically involves the reaction of a heptyl amine with a pyridin-3-yl butanediamide precursor. One common method is the amidation reaction, where the amine group of heptyl amine reacts with the carboxyl group of the pyridin-3-yl butanediamide under mild conditions. This reaction can be catalyzed by various agents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene .

Industrial Production Methods

In an industrial setting, the production of N-heptyl-N’-(pyridin-3-yl)butanediamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of metal-free catalysts and environmentally benign solvents further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-heptyl-N’-(pyridin-3-yl)butanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The pyridin-3-yl group can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups replace hydrogen atoms on the pyridine ring.

Common Reagents and Conditions

Oxidation: H2O2 or KMnO4 in an aqueous or organic solvent.

Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

N-heptyl-N’-(pyridin-3-yl)butanediamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility

Mechanism of Action

The mechanism of action of N-heptyl-N’-(pyridin-3-yl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-yl group can form hydrogen bonds and π-π interactions with aromatic amino acids in the active sites of enzymes, modulating their activity. Additionally, the heptyl chain can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

N,N'-Bis(pyridin-3-yl)butanediamide (CAS 39642-62-1)

- Structure : Features two pyridin-3-yl groups attached to the butanediamide core, unlike the heptyl substitution in the target compound .

- Molecular Formula : C₁₄H₁₄N₄O₂ (MW 270.29) vs. inferred C₁₆H₂₅N₃O₂ for N-heptyl-N'-(pyridin-3-yl)butanediamide.

- Key Differences: Solubility: The bis-pyridinyl analog is more polar, likely exhibiting higher aqueous solubility than the heptyl-containing target compound.

N-(2-Hydroxypyridin-3-yl)acetamide and Derivatives

- Structure : Acetamide derivatives with pyridinyl substituents, including hydroxy, iodo, and trimethylsilyl groups (e.g., N-(2-hydroxy-5-iodopyridin-3-yl)acetamide) .

- Key Comparisons :

- Hydrophilicity : Hydroxy and iodo substituents increase polarity, contrasting with the heptyl group’s hydrophobicity.

- Reactivity : Iodo groups may participate in cross-coupling reactions, while the heptyl chain in the target compound could influence steric hindrance in synthetic pathways.

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Structure : Incorporates a piperidine ring and a pyridin-3-yl group, with a tert-butyl carbamate protecting group .

- Key Comparisons: Stability: The tert-butyl group enhances hydrolytic stability compared to the heptyl chain, which may be more flexible and prone to oxidative degradation.

Physicochemical Properties: Inferences from Structural Trends

While experimental data for this compound are unavailable, trends from analogs suggest:

- Melting Point : Likely lower than rigid analogs like N,N'-bis(pyridin-3-yl)butanediamide due to the flexible heptyl chain.

- LogP : Higher than bis-pyridinyl or hydroxy-substituted analogs, indicating greater lipophilicity.

- Synthetic Utility : The heptyl group may facilitate membrane permeability in drug design or serve as a hydrophobic anchor in material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.